(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS No.: 130930-25-5
Cat. No.: VC21542905
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130930-25-5 |
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Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | (2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m0/s1 |
Standard InChI Key | WWVCWLBEARZMAH-QWRGUYRKSA-N |
Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Chemical Structure and Identification
(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a modified proline derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom of the pyrrolidine ring, and a hydroxyl group at the 4-position. The molecule contains two stereogenic centers at positions 2 and 4, both with R configuration, giving rise to its specific stereochemical designation (2R,4R) .
The compound consists of a five-membered pyrrolidine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a benzyloxycarbonyl group attached to the nitrogen atom. This structure is characterized by a unique spatial arrangement that contributes to its chemical and biological properties .
Molecular Identifiers and Properties
The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study. Key molecular identifiers and physical properties are summarized in Table 1.
Table 1: Molecular Identifiers and Physical Properties
Parameter | Value |
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PubChem CID | 688416 |
InChI | InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
InChIKey | WWVCWLBEARZMAH-GHMZBOCLSA-N |
SMILES | C1C@HO |
Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
The compound contains a total of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms, resulting in a molecular weight of 265.26 g/mol .
Nomenclature and Alternative Designations
The compound is known by several names and designations in scientific literature and chemical databases. These alternative designations are useful for cross-referencing and identification purposes in various research contexts.
Synonyms and Alternative Names
The compound has been registered under various synonyms that reflect different naming conventions and applications, as presented in Table 2.
Table 2: Synonyms and Alternative Names
Synonym | Type |
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(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | IUPAC Name |
(2R,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | Alternative IUPAC |
Z-D-CIS-HYP-OH | Abbreviated Form |
N-CBZ-CIS-4-HYDROXY-D-PROLINE | Laboratory Designation |
Cbz-D-aHyp-OH | Peptide Nomenclature |
(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | Alternative IUPAC |
(2R,4R)-Carbobenzoxy-4-hydroxypyrrolidine-2-carboxylic-acid | Alternative Description |
cis4-hydroxy-N-benzyloxycarbonyl-D-proline | Structural Description |
These various names highlight different aspects of the compound's structure and stereochemistry, with particular emphasis on the protected D-proline core structure with a hydroxyl group in the cis configuration .
Structural Characteristics and Stereochemistry
The compound's stereochemistry is a defining feature that influences its chemical behavior and potential applications. The (2R,4R) configuration indicates that both stereogenic centers have the R absolute configuration, which establishes a specific three-dimensional arrangement of the substituents around the pyrrolidine ring.
Stereochemical Significance
The stereochemistry of this compound is particularly important because:
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The cis arrangement of the carboxylic acid at position 2 and the hydroxyl group at position 4 creates a specific conformation of the pyrrolidine ring.
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The D-configuration (2R) of the α-carbon differs from the natural L-proline found in proteins, potentially offering unique properties for synthetic applications.
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The hydroxyl group at position 4 with R configuration provides additional functionality for chemical modifications and potential hydrogen bonding interactions .
This specific stereochemical arrangement contributes to the compound's utility in various synthetic pathways and its potential as a building block in more complex molecular structures.
Protecting Group Chemistry
The benzyloxycarbonyl (Cbz or Z) group present in this compound serves as a protecting group for the nitrogen atom of the pyrrolidine ring. This protection strategy is common in amino acid chemistry and offers several advantages.
Role of the Benzyloxycarbonyl Group
The Cbz protecting group in (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid serves multiple purposes:
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It prevents unwanted reactions at the nitrogen atom during synthetic procedures.
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It modifies the reactivity and solubility properties of the pyrrolidine core.
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It can be selectively removed under specific conditions (typically by catalytic hydrogenation), allowing for controlled deprotection in multi-step syntheses.
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The presence of the aromatic ring provides UV activity, facilitating detection and monitoring during chromatographic purification .
The combination of the Cbz protecting group with the hydroxylated pyrrolidine structure creates a versatile building block for various synthetic applications.
Synthetic Applications
The compound's unique structure suggests potential utility in various synthetic pathways, particularly in the preparation of complex molecules containing modified proline residues.
As a Building Block
(2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can serve as a valuable intermediate in the synthesis of:
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Modified peptides with specific conformational preferences
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Peptidomimetic drugs
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Enzyme inhibitors targeting proline-specific binding sites
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Heterocyclic compounds incorporating the pyrrolidine scaffold
The presence of both carboxylic acid and hydroxyl functional groups, along with the protected nitrogen, allows for selective modifications at different positions, enabling diverse synthetic strategies.
Chemical Reactivity
The reactivity profile of (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is determined by its functional groups and their arrangement in the molecular structure.
Functional Group Reactivity
The compound contains several reactive functional groups:
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Carboxylic acid group: Can undergo esterification, amide formation, and reduction reactions
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Hydroxyl group: Potential site for esterification, etherification, oxidation, or elimination
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Carbamate group (Cbz): Can be cleaved under specific conditions to reveal the secondary amine
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Pyrrolidine ring: Provides conformational rigidity and influences the reactivity of attached groups
This combination of functional groups makes the compound a versatile synthetic intermediate with multiple possibilities for selective transformations.
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